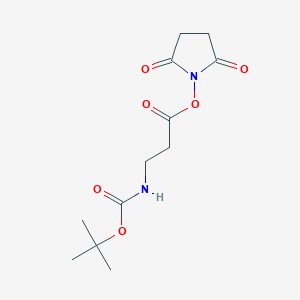

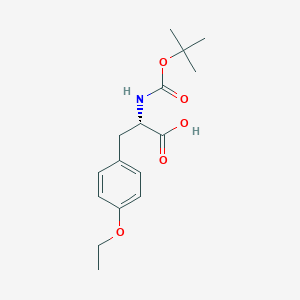

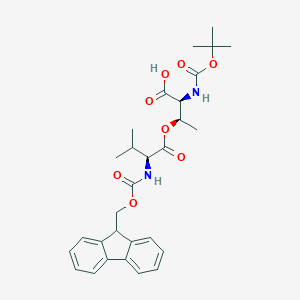

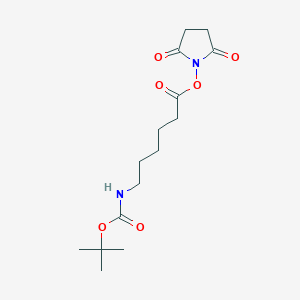

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid, also known as TBDPAP, is a synthetic organic compound that has been used in various scientific research applications. TBDPAP is synthesized using a reaction between tert-butyl-dimethylsilyl chloride and 2-amino-5-((2,4-dinitrophenyl)amino)pentanoic acid. This compound has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Protein Sequencing and Analysis

The dinitrophenyl (DNP) derivatives of amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid, have been continuously applied in protein sequencing since their first use by Sanger for the sequencing of insulin. These derivatives are crucial for identifying protein sequences due to their unique properties. Thin Layer Chromatography (TLC) is a simple, direct, and cost-effective method for the analysis of DNP-amino acids, which are vital for determining protein sequences. TLC's application extends to the resolution of enantiomeric mixtures of dansyl amino acids, demonstrating its versatility and efficiency in protein analysis (Bhushan & Reddy, 1989).

Environmental Impact and Herbicide Analysis

Research has also focused on the environmental impact and analysis of compounds structurally related to this compound. For instance, studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its toxicology highlight the rapid advancement in understanding its effects on ecosystems and potential human health implications. These studies emphasize the necessity of monitoring and regulating environmental pollutants to safeguard public health and environmental integrity (Zuanazzi et al., 2020).

Sorption and Environmental Fate

Further research delves into the sorption behavior of phenoxy herbicides, including those related to the structure of this compound, providing insight into their environmental fate and behavior. Understanding the interactions between these compounds and soil components is crucial for assessing their mobility, bioavailability, and potential for environmental contamination. This knowledge is fundamental for developing strategies to mitigate the environmental impact of these substances (Werner et al., 2012).

Mechanism of Action

Target of Action

2,4-dinitrophenol (dnp), a component of the compound, is known to act on the mitochondrial membrane . It’s important to note that the specific targets may vary depending on the overall structure of the compound and the biological context in which it is used.

Mode of Action

Dnp is known to act as an uncoupler of oxidative phosphorylation . It enhances the conductance of phospholipid bilayer membranes, preventing the reassociation of the coupling enzyme with the electron transport particles . This uncoupling effect disrupts the normal energy production processes within the cell .

Biochemical Pathways

Given the known effects of dnp, it is likely that the compound affects pathways related to energy production and metabolism, particularly oxidative phosphorylation .

Pharmacokinetics

Dnp exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

Dnp is known to stimulate respiration in bacterial phosphorylating particles . It also prevents the reassociation of the coupling enzyme with the electron transport particles, disrupting the normal energy production processes within the cell .

properties

IUPAC Name |

(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVAXTMGYWSFHF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443594 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82518-61-4 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)